5,9,12-Octadecatrienoic acid

Description

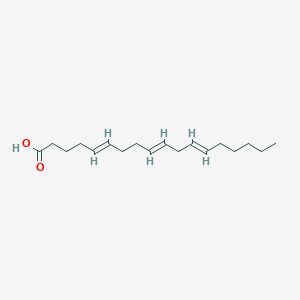

All-cis-5,9,12-Octadecatrienoic Acid (Pinolenic Acid) as a Delta-5 Unsaturated Polymethylene-Interrupted Fatty Acid (Δ5-UPIFA)

The common name for the all-cis-5,9,12-octadecatrienoic acid isomer is pinolenic acid. atamanchemicals.comnih.gov According to the International Union of Pure and Applied Chemistry (IUPAC), its systematic name is (5Z,9Z,12Z)-octadeca-5,9,12-trienoic acid. nih.gov This nomenclature signifies that all three double bonds possess a cis (or Z) configuration. Pinolenic acid is categorized as a delta-5 unsaturated polymethylene-interrupted fatty acid (Δ5-UPIFA). soton.ac.ukresearchgate.net This classification indicates the presence of a double bond at the fifth carbon atom counting from the carboxyl end of the molecule, and the double bonds are separated by more than a single methylene (B1212753) group, meaning they are not in a conjugated system. wikipedia.org

Positional Isomers and Related Octadecatrienoic Acids

Positional isomers of octadecatrienoic acid share the identical molecular formula (C₁₈H₃₀O₂) but are differentiated by the placement of their double bonds along the carbon chain. wikipedia.org Prominent examples include:

α-Linolenic acid (ALA): An omega-3 fatty acid, its systematic name is (9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid. wikipedia.orgwikipedia.org

γ-Linolenic acid (GLA): An omega-6 fatty acid, systematically designated as (6Z,9Z,12Z)-octadeca-6,9,12-trienoic acid. wikipedia.org

Pinolenic acid is considered a positional isomer of both α-linolenic acid and γ-linolenic acid. atamanchemicals.comwikipedia.org

Stereoisomeric Considerations

Stereoisomers are molecules that have the same molecular formula and connectivity of atoms, but differ in the three-dimensional orientation of their atoms. A key stereoisomer of 5,9,12-octadecatrienoic acid is:

Columbinic acid: This fatty acid is the (5E,9Z,12Z)-isomer of this compound. This means it has a trans (or E) configuration at the double bond located at the fifth carbon, while the other two double bonds at the ninth and twelfth carbons are in the cis (Z) configuration. wikipedia.orglarodan.com While some earlier scientific literature may have used the term columbinic acid synonymously with pinolenic acid, contemporary chemical standards differentiate them based on the stereochemistry of the C5 double bond. atamanchemicals.comwikipedia.org

Structure

3D Structure

Properties

IUPAC Name |

(5E,9E,12E)-octadeca-5,9,12-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10,13-14H,2-5,8,11-12,15-17H2,1H3,(H,19,20)/b7-6+,10-9+,14-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXQHFNIKBKZGRP-JRVLCRGASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCC=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C/C=C/CC/C=C/CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13237-97-3 | |

| Record name | 5,9,12-Octadecatrienoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013237973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Biosynthesis and Enzymatic Pathways of 5,9,12 Octadecatrienoic Acid

Proposed Biosynthetic Routes in Plants and Microalgae

The biosynthesis of 5,9,12-octadecatrienoic acid, also known as pinolenic acid, primarily occurs in certain plants and microalgae through the desaturation of precursor fatty acids. This process involves the introduction of a double bond at the Δ5 position of a pre-existing fatty acid chain.

Desaturation of Precursor Fatty Acids (e.g., Linoleic Acid)

The most recognized pathway for the synthesis of this compound involves the desaturation of linoleic acid (18:2Δ⁹,¹²). oup.comresearchgate.net This reaction is catalyzed by a specific type of enzyme known as a Δ5-desaturase. This enzyme introduces a new double bond between the 5th and 6th carbon atoms of the linoleic acid molecule, resulting in the formation of pinolenic acid. oup.comnih.gov This process is particularly active in various conifers, especially within the Pinaceae family. researchgate.net

Role of Δ5-Desaturase Enzymes in Pinus Species and Algae (e.g., Chlamydomonas reinhardtii CrDES)

In Pinus species, the synthesis of pinolenic acid is a key feature of their fatty acid profile, and it is attributed to the activity of Δ5-desaturase enzymes. researchgate.net Similarly, the unicellular green microalga Chlamydomonas reinhardtii accumulates pinolenic acid. oup.comnih.gov A specific Δ5-desaturase, named CrDES, has been identified and characterized in this alga. oup.comnih.govresearchgate.net

When the gene encoding CrDES was expressed in methylotrophic yeast (Pichia pastoris), the yeast cells were able to produce pinolenic acid from linoleic acid, demonstrating the direct role of CrDES in this conversion. oup.comnih.gov Interestingly, CrDES also exhibited the ability to convert α-linolenic acid (ALA; 18:3Δ⁹,¹²,¹⁵) into coniferonic acid (18:4Δ⁵,⁹,¹²,¹⁵), indicating its activity on different C18 fatty acid substrates. oup.comnih.gov Further studies revealed that CrDES possesses ω13 desaturase activity, acting on ω9 unsaturated C18 and C20 fatty acids. oup.comnih.gov

Involvement of Fatty Acid Desaturase 2 (FAD2)

Fatty Acid Desaturase 2 (FAD2) is a key enzyme located in the endoplasmic reticulum that is primarily responsible for converting oleic acid (18:1Δ⁹) into linoleic acid (18:2Δ⁹,¹²). nih.govfrontiersin.orguniprot.org This makes FAD2 a crucial upstream enzyme in the biosynthesis of polyunsaturated fatty acids, including pinolenic acid. By providing the precursor, linoleic acid, FAD2 activity is essential for the subsequent Δ5-desaturation step that forms this compound. researchgate.net In Chlamydomonas reinhardtii, both FAD2 and CrDES are required for the synthesis of pinolenic acid in the endoplasmic reticulum. researchgate.net

Transcriptional and Post-Transcriptional Regulation of Biosynthetic Enzymes

The production of this compound is tightly regulated at the level of gene expression of the key biosynthetic enzymes.

Gene Expression Studies of Desaturases (e.g., CrDES, FAD2)

Studies in Chlamydomonas reinhardtii have shown that the expression of both CrDES and FAD2 genes is induced under certain stress conditions, such as endoplasmic reticulum (ER) stress. researchgate.net When these algae are treated with tunicamycin, an ER stress inducer, the expression of both FAD2 and CrDES significantly increases in the parental strains. researchgate.net This upregulation of gene expression leads to an increased production of pinolenic acid. nih.govnih.gov

Regulatory Factors Influencing Biosynthesis (e.g., CrbZIP1 under ER Stress)

A key regulatory factor in the biosynthesis of pinolenic acid under ER stress in Chlamydomonas reinhardtii is the transcription factor CrbZIP1. nih.govnih.govplantae.org Under ER stress, the CrbZIP1 mRNA undergoes splicing by the ER stress sensor CrIRE1. nih.govnih.govoup.com This splicing event leads to the production of an active form of the CrbZIP1 protein, which then translocates from the ER to the nucleus. nih.govnih.gov

In the nucleus, CrbZIP1 acts as a transcription factor, directly activating the expression of genes encoding enzymes involved in lipid biosynthesis, including CrDES and FAD2. researchgate.netnih.govnih.gov A yeast one-hybrid assay confirmed that CrbZIP1 can activate the expression of enzymes responsible for pinolenic acid biosynthesis. nih.govnih.gov Consequently, in mutants lacking functional CrbZIP1, the induction of FAD2 and CrDES expression under ER stress is abolished, leading to a decrease in pinolenic acid levels. researchgate.netnih.govnih.gov This demonstrates the critical role of the CrIRE1/CrbZIP1 signaling pathway in regulating pinolenic acid biosynthesis as part of the ER stress response in Chlamydomonas. nih.govnih.govoup.com

Research Findings on Enzyme Activity and Regulation

| Enzyme/Factor | Organism | Function | Regulatory Observations |

| Δ5-Desaturase | Pinus species | Catalyzes the conversion of linoleic acid to pinolenic acid. researchgate.net | Highly active in conifers. researchgate.net |

| CrDES | Chlamydomonas reinhardtii | A Δ5-desaturase that synthesizes pinolenic acid from linoleic acid and coniferonic acid from α-linolenic acid. oup.comnih.gov | Expression is upregulated by the CrbZIP1 transcription factor under ER stress. researchgate.netnih.gov |

| FAD2 | Plants, Chlamydomonas reinhardtii | Converts oleic acid to linoleic acid, the precursor for pinolenic acid. nih.govfrontiersin.org | Expression is induced by CrbZIP1 under ER stress in Chlamydomonas. researchgate.net |

| CrbZIP1 | Chlamydomonas reinhardtii | A transcription factor that activates the expression of CrDES and FAD2 genes. researchgate.netnih.govnih.gov | Activated via splicing by CrIRE1 during ER stress, leading to its translocation to the nucleus. nih.govnih.gov |

Comparative Biosynthesis Across Different Biological Sources

The production of this compound is not uniform across all biological sources, with significant variations observed in enzyme activities and fatty acid profiles, particularly among different Pinus taxa. These differences underscore the influence of genetics and environmental factors on its biosynthesis.

Analysis of Desaturase Enzyme Activities Across Pinus Taxa

A key enzyme in the biosynthesis of pinolenic acid is Δ5-desaturase, which introduces a double bond at the fifth carbon position of a fatty acid chain. The activity of this enzyme varies considerably among different Pinus species, directly impacting the concentration of pinolenic acid in their seeds. mdpi.comresearchgate.net

Research encompassing a wide range of pine species has revealed a significant variance in pinolenic acid content, ranging from as low as 0.1% to as high as 25.3% of the total fatty acids. nih.gov This broad range is a direct reflection of the differential metabolic activities of the Δ5 and Δ9 desaturase enzymes. researchgate.netresearchgate.netmdpi.com For instance, pines adapted to warm-temperate regions, such as the stone pine (Pinus pinea), exhibit low Δ5-desaturase activity, resulting in a correspondingly low content of Δ5-olefinic acids like pinolenic acid. mdpi.com A comparative analysis between Pinus pinea and Korean pine (Pinus koraiensis) highlights this disparity, with pinolenic acid constituting a mere 0.3% of total fatty acids in the former, compared to a substantial 14.5% in the latter. ciheam.org This stark difference underscores the genetic diversity in enzyme function within the Pinus genus.

Pinolenic Acid Content in Various Pinus Species

| Pinus Species | Common Name | Pinolenic Acid Content (% of total fatty acids) | Reference |

|---|---|---|---|

| Pinus koraiensis | Korean Pine | 14.5% - 20% | ciheam.orgnih.gov |

| Pinus sibirica | Siberian Pine | Up to 27% | nih.gov |

| Pinus mugo | Mugo Pine | Up to 28.3% | researchgate.net |

| Pinus ponderosa var. scopulorum | Ponderosa Pine | 17.1% | researchgate.net |

| Pinus nigra | Black Pine | 10.5% (unripe seeds) | mdpi.com |

| Pinus pinaster | Maritime Pine | 7.13% | mdpi.com |

| Pinus pinea | Stone Pine | 0.3% - 0.35% | ciheam.orgmdpi.com |

| Pinus monophylla | Single-leaf Pinyon | 0.6% (lowest reported total Δ5-UPIFA) | nih.gov |

| Pinus sylvestris | Scots Pine | Up to 31% (highest reported total Δ5-UPIFA) | nih.gov |

Unique Aspects of Polymethylene-Interrupted Fatty Acid Biosynthesis

The biosynthesis of this compound is a prime illustration of the unique pathways involved in the creation of polymethylene-interrupted fatty acids (PMI-PUFAs). Unlike the synthesis of common polyunsaturated fatty acids where double bonds are typically separated by a single methylene (B1212753) group, the pathway for pinolenic acid involves a "front-end" desaturation mechanism. researchgate.net

The primary step in this pathway is the conversion of linoleic acid (18:2 Δ9,12) to pinolenic acid (5,9,12-18:3). This transformation is catalyzed by a Δ5-desaturase enzyme, which introduces a new double bond at the Δ5 position of linoleic acid. mdpi.com This specific desaturase is a characteristic feature of gymnosperms. mdpi.com

Following its synthesis, pinolenic acid can be further metabolized through elongation. The enzyme elongase of very-long-chain fatty acids 5 (ELOVL5) is responsible for the elongation of pinolenic acid to form eicosatrienoic acid (ETA; 7,11,14-20:3). nih.govmdpi.com ELOVL5 is known to elongate mono- and polyunsaturated fatty acids with 18 to 20 carbons. nih.gov This elongation step is a critical part of the metabolic cascade of PMI-PUFAs in these biological systems. It is noteworthy that in mammalian systems, pinolenic acid is not converted to arachidonic acid. atamanchemicals.com

Enzymes in this compound Biosynthesis and Metabolism

| Enzyme | Substrate | Product | Function | Reference |

|---|---|---|---|---|

| Δ5-Desaturase | Linoleic acid (18:2 Δ9,12) | This compound (Pinolenic acid) | Introduces a double bond at the Δ5 position. | mdpi.com |

| ELOVL5 (Elongase of Very-Long-Chain Fatty Acids 5) | This compound (Pinolenic acid) | 7,11,14-Eicosatrienoic acid | Elongates the fatty acid chain. | nih.govmdpi.com |

Metabolism and Biotransformation of 5,9,12 Octadecatrienoic Acid in Biological Systems

Pathways of Elongation and Desaturation

In mammalian systems, the metabolism of 5,9,12-Octadecatrienoic acid has been shown to proceed via chain elongation, a process mediated by specific enzymes that add two-carbon units to the fatty acid chain.

Conversion to Eicosatrienoic Acid (e.g., Δ-7 Eicosatrienoic Acid) via Elongase Enzymes (ELOVL5)

The primary metabolic fate of this compound is its rapid elongation to Δ-7 Eicosatrienoic Acid (ETA; all-cis-7,11,14-20:3). nih.gov This conversion is catalyzed by the fatty acid elongase 5 enzyme, which is encoded by the ELOVL5 gene. nih.govresearchgate.net ELOVL5 is a key enzyme in the long-chain fatty acid elongation cycle, responsible for the initial and rate-limiting step in the process for polyunsaturated fatty acids of 18-20 carbons in length. nih.gov Studies in human endothelial cell lines have demonstrated that the anti-inflammatory effects of pinolenic acid are dependent on this elongation step; when the ELOVL5 enzyme was silenced, the effects were diminished, indicating that PNLA often acts via its elongation product, ETA. nih.govunav.edu Following administration of PNLA, a significant proportion of its metabolite, ETA, can be found in the phospholipids (B1166683) of various cell membranes. nih.gov

The isomer of pinolenic acid, columbinic acid (5-trans, 9-cis, 12-cis-octadecatrienoic acid), also undergoes partial elongation in rat tissues to 7-trans, 11-cis, 14-cis eicosatrienoic acid, but it is not further desaturated. nih.gov

Subsequent Elongation Products

Following the initial conversion to ETA, a smaller fraction of this 20-carbon fatty acid can be further elongated. Research has identified the formation of a 22-carbon trienoic acid, specifically cis-9,13,16–22:3, as a subsequent elongation product. nih.govresearchgate.net This indicates a multi-step elongation pathway, although the conversion to the 22-carbon product appears to be less prominent than the initial elongation to ETA. nih.gov

| Substrate | Enzyme | Primary Product | Subsequent Product |

|---|---|---|---|

| This compound (Pinolenic Acid) | ELOVL5 (Elongase 5) | Δ-7 Eicosatrienoic Acid (ETA) | cis-9,13,16–22:3 |

Incorporation into Complex Lipids

Once ingested and metabolized, this compound and its elongated derivatives are incorporated into more complex lipid molecules, including phospholipids and triacylglycerols. This acylation is a crucial step that determines the ultimate location and function of the fatty acid within the cell.

Acylation into Phospholipid Fractions (e.g., Phosphatidylinositol)

This compound is readily taken up by cells and, along with its metabolites, is incorporated into cellular phospholipids. researchgate.net The degree of this incorporation can vary depending on the duration of exposure and the concentration of the fatty acid. researchgate.net Studies have shown that a high proportion (up to 30%) of its primary metabolite, ETA, is found in the phospholipids of various cell membranes after treatment with pinolenic acid. nih.gov

Notably, pinolenic acid has been observed to influence the composition of specific phospholipid classes. For instance, in HepG2 cells, it has been shown to reduce the levels of arachidonic acid within the phosphatidylinositol fraction from 16% down to 8.7%. nih.gov Furthermore, research on macrophage-like THP-1 cells demonstrated the incorporation of pinolenic acid into cellular phospholipids, which was associated with subsequent anti-inflammatory effects. researchgate.net

Integration into Triacylglycerols

In addition to phospholipids, fatty acids are also stored in the form of triacylglycerols (TAGs). While direct in-vivo studies on the integration of this compound into TAGs are less detailed than for phospholipids, related metabolic pathways provide strong evidence for this process. Studies on its isomer, 6,9,12-octadecatrienoic acid, in rat hepatocytes showed a concentration-dependent acylation of the fatty acid into both phospholipids and triacylglycerols. nih.gov After an initial rapid uptake and acylation into lipids, the amount of the fatty acid in the lipid pool declined over time, which was accompanied by an increase in its longer-chain metabolites. nih.gov This suggests a dynamic process where the fatty acid is first stored in lipid pools like TAGs and then released for further metabolism. This is consistent with the general understanding that dietary fatty acids, such as the parent n-3 fatty acid α-linolenic acid, are incorporated into the body's lipid pools, particularly triglycerides and phospholipid membranes. mdpi.com

Alterations in Cellular Membrane Fatty Acid Composition

| Fatty Acid Type | Effect of PNA Incubation | Reference |

|---|---|---|

| 18-Carbon PUFA | Significantly Decreased | researchgate.net |

| 20-Carbon PUFA | Significantly Decreased | researchgate.net |

| 22-Carbon Fatty Acids | Increased | researchgate.net |

Enzymatic Transformations by Lipoxygenases and Cyclooxygenases

This compound, also known as columbinic acid, serves as a substrate for key enzymatic pathways involved in lipid metabolism, namely those mediated by lipoxygenases (LOX) and cyclooxygenases (COX). atamanchemicals.comwustl.edunih.gov These enzymes, which are central to the synthesis of signaling molecules from polyunsaturated fatty acids, can transform columbinic acid into various oxygenated metabolites.

Research has demonstrated that both COX and LOX pathways metabolize this compound into distinct hydroxy fatty acids.

Lipoxygenase (LOX) Pathway: The primary metabolite of this compound when processed by lipoxygenase from sources such as washed human platelets and soybean lipoxygenase is 13-hydroxy-(5E,9Z,11E)-octadecatrienoic acid. nih.gov In addition to this major product, smaller quantities of other isomers with different double bond arrangements have also been identified. nih.gov This major lipoxygenase product has demonstrated significant biological activity. In studies involving essential fatty acid-deficient rats, topical application of 13-hydroxy-(5E,9Z,11E)-octadecatrienoic acid was nearly as effective as the parent columbinic acid in resolving scaly dermatitis, a key symptom of the deficiency. nih.gov

Cyclooxygenase (COX) Pathway: When this compound is metabolized by cyclooxygenase, specifically from ram seminal vesicle microsomes, it is converted almost entirely into 9-hydroxy-(5E,10E,12Z)-octadecatrienoic acid. nih.gov This conversion also occurs in washed human platelets, although to a lesser extent. nih.gov In contrast to the lipoxygenase metabolite, this cyclooxygenase-derived product was found to be ineffective at treating the scaly dermatitis in essential fatty acid-deficient rats. nih.govnih.gov Interestingly, while the lipoxygenase metabolite could reverse the dermatitis, neither of the identified metabolites was able to normalize the transepidermal water loss associated with essential fatty acid deficiency, a function that the parent columbinic acid itself could perform in a dose-dependent manner. nih.gov This suggests that this compound possesses important biological functions in its own right, beyond serving as a precursor to these oxygenated metabolites. nih.gov

Table 1: Enzymatic Metabolites of this compound

| Enzyme Pathway | Source/Enzyme System | Major Metabolite | Observed Biological Activity |

|---|---|---|---|

| Lipoxygenase | Human Platelets, Soybean Lipoxygenase | 13-hydroxy-(5E,9Z,11E)-octadecatrienoic acid | Effective in resolving scaly dermatitis in essential fatty acid-deficient rats. nih.gov |

| Cyclooxygenase | Ram Seminal Vesicle Microsomes | 9-hydroxy-(5E,10E,12Z)-octadecatrienoic acid | Not effective in resolving scaly dermatitis in essential fatty acid-deficient rats. nih.govnih.gov |

Eicosanoid pathways are responsible for the synthesis of potent signaling molecules like prostaglandins (B1171923), thromboxanes, and leukotrienes, primarily from the 20-carbon arachidonic acid. nih.govcreative-proteomics.com Since this compound is metabolized by the same enzymes (COX and LOX) that initiate eicosanoid synthesis, it can interact with these pathways. wustl.edunih.gov

By acting as a substrate for cyclooxygenases and lipoxygenases, this compound can competitively inhibit the metabolism of arachidonic acid. creative-proteomics.comcreative-proteomics.com This competition can lead to a reduced synthesis of arachidonic acid-derived eicosanoids. The products of columbinic acid metabolism are hydroxyoctadecatrienoic acids, which are structurally simpler than the complex prostaglandins (which contain a five-membered ring) or leukotrienes (which feature a conjugated triene system) formed from arachidonic acid. nih.govresearchgate.netyoutube.com Therefore, the introduction of this compound into a biological system has the potential to modulate inflammatory and other physiological processes by shifting enzymatic activity away from the production of potent eicosanoids and toward the formation of its own distinct set of metabolites.

Comparative Metabolic Fate with Other Polyunsaturated Fatty Acids (e.g., Arachidonic Acid, Gamma-Linolenic Acid)

The metabolic fate of this compound can be better understood by comparing it to other significant polyunsaturated fatty acids (PUFAs), such as arachidonic acid and its own isomer, gamma-linolenic acid.

Comparison with Arachidonic Acid: Arachidonic acid is a 20-carbon (C20) omega-6 fatty acid that serves as the principal precursor for the biosynthesis of most eicosanoids in mammals. creative-proteomics.commdpi.com Its metabolism via the COX and LOX pathways generates a wide and complex array of biologically active molecules, including series-2 prostaglandins and thromboxanes, and series-4 leukotrienes, which are potent mediators of inflammation, blood clotting, and other cellular processes. creative-proteomics.comnih.gov

In contrast, this compound is an 18-carbon (C18) fatty acid. While it is processed by the same enzymes, the known products are hydroxylated derivatives rather than the characteristic ring-containing prostaglandins or conjugated leukotrienes derived from arachidonic acid. nih.gov This suggests that while both fatty acids are substrates for the same enzymatic machinery, the structural differences between them lead to fundamentally different classes of products with distinct biological activities.

Comparison with Gamma-Linolenic Acid: Gamma-linolenic acid (GLA) is a structural isomer of this compound, with the chemical designation 6,9,12-octadecatrienoic acid. Despite being a C18 omega-6 PUFA like columbinic acid, its primary metabolic route differs significantly. GLA is efficiently elongated in the body to form dihomo-gamma-linolenic acid (DGLA), a 20-carbon fatty acid. nih.gov This elongated product, DGLA, then serves as the substrate for COX and LOX enzymes. The metabolism of DGLA leads to the production of series-1 prostaglandins (e.g., PGE₁) and the lipoxygenase product 15-hydroxy-eicosatrienoic acid (15-HETrE), metabolites that are generally considered to be less inflammatory or even anti-inflammatory compared to their arachidonic acid-derived counterparts. nih.gov

The metabolic fate of this compound, based on available research, does not appear to involve this primary elongation step before enzymatic oxygenation. Instead, the 18-carbon chain is directly hydroxylated. nih.gov This divergence in their initial metabolic steps—direct oxygenation for columbinic acid versus elongation before oxygenation for GLA—represents a critical distinction in their biotransformation and the nature of their ultimate bioactive metabolites.

Table 2: Comparative Metabolism of Polyunsaturated Fatty Acids

| Feature | This compound (Columbinic Acid) | Arachidonic Acid (AA) | Gamma-Linolenic Acid (GLA) |

|---|---|---|---|

| Carbon Chain Length | C18 | C20 | C18 |

| Key Initial Metabolic Step | Direct oxygenation by LOX and COX. nih.gov | Direct oxygenation by LOX and COX. creative-proteomics.comnih.gov | Elongation to Dihomo-gamma-linolenic acid (DGLA). nih.gov |

| Primary Substrate for COX/LOX | C18 Parent Acid | C20 Parent Acid | C20 Elongated Acid (DGLA) |

| Primary Metabolite Classes | Hydroxyoctadecatrienoic acids. nih.gov | Prostaglandins, Thromboxanes, Leukotrienes. researchgate.net | Series-1 Prostaglandins, 15-HETrE. nih.gov |

Molecular Mechanisms and Cellular Signaling Mediated by 5,9,12 Octadecatrienoic Acid

Regulation of Lipid Metabolism Pathways

5,9,12-Octadecatrienoic acid exerts significant regulatory effects on the metabolic pathways governing the synthesis, storage, and breakdown of lipids within hepatocytes. Studies utilizing the human hepatoma HepG2 cell line have been pivotal in elucidating these mechanisms, revealing a coordinated downregulation of anabolic processes and activation of catabolic signaling cascades.

In HepG2 cells, this compound has been shown to significantly suppress the expression of key genes involved in de novo fatty acid synthesis. nih.gov Treatment of these cells with pinolenic acid led to a marked reduction in the mRNA levels of Sterol Regulatory Element-Binding Protein 1c (SREBP1c), Fatty Acid Synthase (FAS), and Stearoyl-CoA Desaturase-1 (SCD1). nih.gov Specifically, compared to a control, the expression of SREBP1c, a master transcriptional regulator of lipogenesis, was reduced by 53%. nih.gov This was accompanied by a 54% decrease in FAS mRNA and a 38% decrease in SCD1 mRNA, enzymes critical for fatty acid synthesis and desaturation, respectively. nih.gov

Table 1: Effect of this compound on Fatty Acid Biosynthesis Gene Expression in HepG2 Cells

| Gene | Function | Change in mRNA Expression (%) | Reference |

|---|---|---|---|

| SREBP1c | Transcription factor for lipogenesis | ↓ 53% | nih.gov |

| FAS | Fatty acid synthesis | ↓ 54% | nih.gov |

| SCD1 | Fatty acid desaturation | ↓ 38% | nih.gov |

The influence of this compound extends to the regulation of cholesterol biosynthesis. Research has demonstrated that pinolenic acid treatment in HepG2 cells significantly lowers the mRNA levels of 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR), the rate-limiting enzyme in the cholesterol synthesis pathway. nih.gov The expression of HMGCR was observed to be 30% lower in cells treated with pinolenic acid compared to controls. nih.gov However, in the same study, the mRNA levels of SREBP2, the primary transcription factor regulating cholesterol synthesis, were not significantly altered. nih.gov

The effect of this compound on lipoprotein uptake appears to be complex. One study found that pinolenic acid significantly decreased the mRNA levels of the Low-Density Lipoprotein (LDL) receptor by 43% in HepG2 cells. nih.gov Conversely, another study investigating a high-pinolenic acid-containing fatty acid extract reported an enhancement of hepatic LDL uptake. nih.gov Treatment of HepG2 cells with this extract resulted in significantly higher internalization of LDL particles compared to a low-pinolenic acid extract. nih.gov These findings suggest that pinolenic acid may have properties that lower LDL by increasing its uptake into liver cells. nih.gov

This compound has been identified as an activator of key cellular energy-sensing pathways that promote lipolysis. In oleic acid-induced HepG2 cells, treatment with pinolenic acid resulted in an increased phosphorylation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. nih.gov This activation of the AMPK/SIRT1 signaling pathway is crucial for its ability to ameliorate lipogenesis. nih.govresearchgate.net The role of AMPK was confirmed when pretreatment with an AMPK inhibitor, compound C, blocked the effects of pinolenic acid on the expression of phosphorylated-AMPK and Sirtuin 1 (SIRT1). nih.govresearchgate.net These findings demonstrate that pinolenic acid can prevent lipid accumulation in hepatocytes by upregulating the AMPK/SIRT1 signaling pathway. nih.gov

Collectively, the molecular actions of this compound converge on the downregulation of lipid anabolic pathways in hepatocytes. nih.gov By reducing the expression of genes integral to both fatty acid and cholesterol synthesis, such as SREBP1c, FAS, SCD1, and HMGCR, pinolenic acid effectively curtails the de novo production of lipids. nih.gov This suppression of lipogenic pathways, combined with the reduction in lipoprotein uptake gene expression, underscores its comprehensive role in inhibiting lipid accumulation within liver cells. nih.gov

Interaction with Nuclear Receptors

The regulatory effects of this compound on lipid metabolism are also mediated through its interaction with nuclear receptors, which function as ligand-activated transcription factors. A key target in this regard is the Peroxisome Proliferator-Activated Receptor-α (PPARα), a major regulator of fatty acid oxidation.

Research has shown that treatment with pinolenic acid leads to an increase in PPARα expression in HepG2 cells. nih.govresearchgate.net The activation of PPARα is linked to the AMPK/SIRT1 signaling pathway; inhibition of AMPK was found to prevent the pinolenic acid-induced expression of PPARα. researchgate.net This indicates that this compound upregulates PPARα expression in an AMPK-dependent manner, thereby promoting the pathways for lipolysis and fatty acid oxidation. nih.govresearchgate.net

Table 2: Summary of Molecular Targets of this compound in HepG2 Cells

| Pathway | Molecular Target | Observed Effect | Reference |

|---|---|---|---|

| Fatty Acid Biosynthesis | SREBP1c | Downregulation of mRNA | nih.gov |

| FAS | Downregulation of mRNA | nih.gov | |

| SCD1 | Downregulation of mRNA | nih.gov | |

| Cholesterol Synthesis | HMGCR | Downregulation of mRNA | nih.gov |

| Lipoprotein Uptake | LDL Receptor | Downregulation of mRNA / Increased Uptake Activity | nih.govnih.gov |

| Lipolytic Signaling | AMPK | Increased Phosphorylation (Activation) | nih.govresearchgate.net |

| SIRT1 | Upregulation via AMPK | nih.govresearchgate.net | |

| Nuclear Receptor Signaling | PPARα | Increased Expression via AMPK | nih.govresearchgate.net |

Agonistic Activity on Peroxisome Proliferator-Activated Receptors (PPARα, PPARδ, PPARγ)

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that function as ligand-activated transcription factors, playing critical roles in lipid and glucose metabolism. nih.govyoutube.com The three main isoforms, PPARα, PPARδ (also known as PPARβ/δ), and PPARγ, have distinct tissue distributions and physiological roles. nih.govpnas.org

PPARα: Primarily expressed in tissues with high fatty acid catabolism rates like the liver, heart, and muscle, PPARα activation leads to the upregulation of genes involved in fatty acid oxidation and lipoprotein metabolism. pnas.orgresearchgate.net

PPARδ: This isoform is expressed ubiquitously and is involved in the regulation of energy balance and fatty acid oxidation, particularly in skeletal muscle. youtube.compnas.org

PPARγ: Highly expressed in adipose tissue, PPARγ is a master regulator of adipogenesis, promoting the differentiation of fat cells, insulin sensitivity, and glucose utilization. nih.govnih.govbiorxiv.org

While direct studies specifically evaluating the agonistic activity of this compound on all three PPAR isoforms are not extensively detailed in available literature, polyunsaturated fatty acids (PUFAs) are recognized as natural ligands for PPARs. pnas.orgnih.gov They can bind to and activate these receptors, thereby initiating changes in the transcription of target genes. The activation of PPARγ by various fatty acid metabolites, for instance, is a key mechanism for regulating adipocyte function and inflammatory responses. nih.govnih.gov Given its structure as a long-chain PUFA, this compound is hypothesized to interact with PPARs, contributing to the regulation of metabolic pathways.

Implications for Gene Expression Regulation in Adipose Tissue

The activation of PPARs, particularly PPARγ, by fatty acids has profound implications for gene expression in adipose tissue. nih.gov PPARγ activation is a central event in adipocyte differentiation and function, controlling the expression of genes involved in lipid uptake, synthesis, and storage. nih.govbiorxiv.org

Long-chain fatty acids can influence adipose tissue biology by serving as PPAR ligands. nih.gov For example, studies on Korean pine nut oil, which contains pinolenic acid (an isomer of this compound), have shown it upregulates oxidative and lipolytic genes in adipose tissues and reduces body fat accumulation in mice. nih.gov This suggests that fatty acids of this class can shift the metabolic profile of adipocytes towards lipid oxidation and away from storage.

The general mechanism involves the binding of the fatty acid ligand to a PPAR, which then forms a heterodimer with the retinoid X receptor (RXR). nih.govyoutube.com This complex binds to specific DNA sequences known as peroxisome-proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription. nih.gov Genes regulated by this pathway in adipocytes include those encoding for fatty acid binding proteins (FABP), lipogenic enzymes, and glucose transporter 4 (GLUT4), which collectively enhance lipid accumulation and insulin sensitivity. nih.gov

Modulation of G Protein-Coupled Receptors

Beyond nuclear receptors, this compound also acts as a signaling molecule by activating cell-surface G protein-coupled receptors (GPCRs), specifically the free fatty acid receptors FFA1 and FFA4.

Dual Agonism of Free Fatty Acid Receptor 1 (FFA1/GPR40)

Free Fatty Acid Receptor 1 (FFA1), formerly known as GPR40, is a GPCR activated by medium- to long-chain fatty acids. cambridge.orgarimatu-clinic.com It is notably expressed in pancreatic β-cells, where its activation enhances glucose-stimulated insulin secretion. cambridge.org Research screening a wide array of dietary fatty acids has identified pinolenic acid (this compound) as a potent agonist for FFA1. cambridge.orgnih.gov This activity suggests a role for this fatty acid in modulating insulin secretion in response to dietary fat intake.

Dual Agonism of Free Fatty Acid Receptor 4 (FFA4/GPR120)

Free Fatty Acid Receptor 4 (FFA4), or GPR120, is another GPCR that recognizes long-chain fatty acids, particularly polyunsaturated ones. nih.govnih.gov FFA4 is associated with a range of physiological effects, including the secretion of incretin hormones like glucagon-like peptide-1 (GLP-1), insulin sensitization, and anti-inflammatory actions. nih.govebi.ac.uknih.gov The same study that identified this compound (as pinolenic acid) as an FFA1 agonist also confirmed its potent and efficacious agonism at the FFA4 receptor, establishing it as a dual FFA1/FFA4 agonist. cambridge.orgnih.govebi.ac.uk

| Receptor | Alias | Activity of this compound (Pinolenic Acid) | Primary Associated Functions |

|---|---|---|---|

| FFA1 | GPR40 | Agonist | Enhancement of glucose-stimulated insulin secretion |

| FFA4 | GPR120 | Agonist | Insulin-sensitizing effects, anti-inflammatory responses, incretin release |

Downstream Signaling Cascades (e.g., Ca2+ and β-arrestin-2 interaction)

The activation of FFA1 and FFA4 by agonists like this compound triggers distinct downstream signaling pathways.

Calcium Mobilization: Both FFA1 and FFA4 are known to couple primarily to the Gq/11 family of G proteins. arimatu-clinic.com Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This rise in intracellular Ca2+ is a key signal for many cellular processes, including insulin secretion from pancreatic β-cells mediated by FFA1. arimatu-clinic.com

β-arrestin-2 Interaction: Following activation and phosphorylation by G protein-coupled receptor kinases (GRKs), FFA4 is known to recruit β-arrestin-2. This interaction is crucial not only for receptor desensitization and internalization but also for initiating a separate wave of G protein-independent signaling. The FFA4/β-arrestin-2 complex can act as a scaffold, mediating anti-inflammatory effects by inhibiting the TAK1-TAB1 complex, which is upstream of pro-inflammatory pathways like NF-κB.

Mechanisms of Cellular Inflammatory Response Modulation

The agonistic activity of this compound at FFA4 and PPARγ provides a molecular basis for its potential role in modulating cellular inflammatory responses. Long-chain fatty acids are increasingly recognized for their ability to resolve inflammation. nih.govnih.gov

Activation of FFA4 in macrophages has been shown to mediate potent anti-inflammatory effects. nih.gov As described above, the recruitment of β-arrestin-2 following FFA4 activation leads to the inhibition of key pro-inflammatory signaling cascades, including the NF-κB and MAPK pathways. This prevents the production and secretion of inflammatory mediators such as TNF-α and interleukins. nih.gov

Furthermore, the activation of PPARγ by fatty acids and their metabolites exerts anti-inflammatory actions. nih.gov PPARγ activation in macrophages can inhibit the expression of inflammatory genes, including inducible nitric oxide synthase (iNOS) and various pro-inflammatory cytokines. nih.gov This transcriptional repression occurs through mechanisms such as interfering with the activity of other transcription factors like NF-κB. Therefore, by acting as a dual agonist for FFA4 and a potential ligand for PPARγ, this compound can engage two distinct but complementary pathways to suppress inflammatory responses at the cellular level.

Suppression of Pro-inflammatory Transcription Factors (e.g., NF-κB, STATs)

Research indicates that certain fatty acids can modulate inflammatory pathways by influencing the activity of key transcription factors. One of the primary mechanisms involves the inhibition of nuclear factor-kappa B (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival. By preventing the degradation of the inhibitor of κB (IκB), these compounds can block the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes. nih.gov

Similarly, the Signal Transducer and Activator of Transcription (STAT) family of proteins are crucial mediators of cytokine signaling. Inhibition of STAT signaling pathways can suppress the growth and survival of various cell types, highlighting another avenue for anti-inflammatory action. Natural and synthetic compounds have been shown to inhibit the activation of both NF-κB and STAT pathways, which are deeply involved in inflammation and cellular proliferation. nih.gov

Regulation of Inflammatory Mediators (e.g., IL6, TNFα, PGE2)

The regulation of inflammatory mediators is a critical aspect of the cellular response to stimuli. Prostaglandin E2 (PGE2) has been shown to influence the production of several key cytokines. For instance, PGE2 can enhance the release of interleukin-6 (IL-6) and vascular endothelial growth factor (VEGF). nih.gov In contrast, it can decrease the levels of macrophage colony-stimulating factor (M-CSF). nih.gov

Endogenous PGE2, produced in response to inflammatory signals like interleukin-1β (IL-1β), regulates the production of IL-6, M-CSF, and VEGF. nih.gov Furthermore, PGE2 can induce the production of interleukin-10 (IL-10), which in turn down-regulates the production of IL-6, tumor necrosis factor-alpha (TNF-α), and cyclooxygenase-2 (COX-2) derived prostanoids. nih.gov This feedback loop plays a crucial role in modulating the pro-inflammatory phenotype of immune cells like bone marrow-derived dendritic cells. nih.gov

Impact on Macrophage Function (e.g., Macropinocytosis, oxLDL uptake)

Macrophages play a central role in the development of atherosclerosis, partly through their uptake of modified lipoproteins like oxidized low-density lipoprotein (oxLDL) and acetylated low-density lipoprotein (acLDL). nih.gov This uptake can be influenced by various signaling pathways and cellular processes, including macropinocytosis.

Macropinocytosis is a form of endocytosis that involves the non-specific uptake of large amounts of extracellular fluid and its contents. Studies have shown that this process can contribute to the formation of macrophage foam cells. semanticscholar.org Certain uremic toxins have been found to increase macrophage LDL uptake by activating macropinocytosis. researchgate.net The uptake of oxLDL by macrophages is a complex process that can be regulated by various scavenger receptors, such as CD36 and scavenger receptor b1. nih.gov The interaction between oxLDL and these receptors can trigger signaling cascades that activate pro-inflammatory responses. mdpi.com

Interactions with Inflammasome Activity (e.g., NLRP3)

The NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome is a multiprotein complex that plays a critical role in the innate immune system by activating caspase-1 and processing pro-inflammatory cytokines like pro-IL-1β and pro-IL-18. nih.govfrontiersin.org Activation of the NLRP3 inflammasome is a key event in the inflammatory response to a variety of stimuli, including pathogens and endogenous danger signals. researchgate.net

The assembly of the NLRP3 inflammasome can be triggered by factors such as oxidative stress and a decrease in intracellular potassium. researchgate.net Mitochondrial dysfunction and the subsequent release of reactive oxygen species (ROS) and oxidized mitochondrial DNA are common triggers for NLRP3 activation. nih.govfrontiersin.org The interaction between thioredoxin interacting protein (TXNIP) and NLRP3 is also a crucial step in its activation. researchgate.netnih.gov Various natural and synthetic compounds are being investigated for their potential to inhibit NLRP3 inflammasome activation. nih.gov

Cellular Antioxidant and Oxidative Stress Responses

Reduction of Intracellular Reactive Oxygen Species (ROS) and Malondialdehyde (MDA)

Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), can lead to cellular damage through lipid peroxidation. researchgate.net Malondialdehyde (MDA) is a commonly measured biomarker of this process. researchgate.net The extent of oxidative stress is determined by the balance between ROS generation and the cell's total antioxidant capacity. researchgate.net

A reliable assessment of oxidative stress involves the simultaneous measurement of ROS, antioxidant capacity, and MDA levels. researchgate.net Research has shown that certain conditions can lead to increased ROS production and lipid peroxidation, while adequate levels of specific nutrients or compounds can enhance the antioxidant capacity of cells, thereby reducing oxidative damage. researchgate.net

Enhancement of Antioxidant Enzyme Activity (e.g., Superoxide Dismutase, Glutathione Peroxidase)

Cells possess a sophisticated antioxidant defense system that includes enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPX). SODs are metalloenzymes that catalyze the dismutation of the superoxide anion radical into molecular oxygen and hydrogen peroxide, representing a crucial first line of defense against ROS-mediated injury. nih.gov

GPX4, in cooperation with vitamin E, plays a vital role in protecting cells from lipid peroxidation and a form of iron-dependent cell death known as ferroptosis. nih.gov Enhancing the activity of these antioxidant enzymes can be a therapeutic strategy to combat diseases associated with oxidative stress. nih.gov

Activation of Nrf2/HO-1 Signaling Pathway

This compound, particularly its isomer Pinolenic acid (PNLA), has been identified as an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1). However, in the presence of oxidative stress or certain bioactive compounds, Nrf2 is released from Keap1 and translocates to the nucleus.

Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, initiating their transcription. researchgate.netnih.gov Research has demonstrated that treatment with Pinolenic acid can lead to the nuclear translocation of Nrf2. nih.gov This activation of Nrf2 subsequently increases the expression of its downstream target genes, most notably Heme oxygenase-1 (HO-1). nih.govnih.gov HO-1 is an enzyme that plays a crucial role in cellular protection against oxidative damage by catalyzing the degradation of heme into biliverdin, free iron, and carbon monoxide, which have antioxidant properties. researchgate.net

Studies in HepG2 cells have shown that Pinolenic acid treatment can significantly increase the expression of both Nrf2 and HO-1, which helps to alleviate oxidative damage. nih.gov This activation of the Nrf2/HO-1 axis is a key molecular mechanism through which this compound exerts its protective effects against cellular stress. nih.govnih.gov

Effects on Cellular Proliferation, Motility, and Apoptosis

Inhibition of Cell Invasiveness and Motility in Cancer Cell Models

The mechanism behind this anti-metastatic effect appears to be linked to the modification of the fatty acid composition within the cancer cells. Treatment with Pinolenic acid led to a significant decrease in the percentage of arachidonic acid (AA) in the phospholipids (B1166683) of the cell membrane, reducing it from 12.6% to 4.9%. nih.gov Arachidonic acid is a precursor for the synthesis of prostaglandin E2 (PGE2), a signaling molecule often implicated in promoting cancer cell migration and invasion. The reduced availability of arachidonic acid consequently leads to lower synthesis of PGE2 and a subsequent down-regulation of inducible cyclooxygenase-2 (COX-2) expression, an enzyme critical for prostaglandin synthesis. nih.gov This cascade of events ultimately hinders the invasive and motile capabilities of the cancer cells. nih.gov Similarly, oxidized products of the related α-linolenic acid have also been shown to significantly inhibit the cellular migration of MDA-MB-231 cells. mdpi.com

| Cell Line | Treatment | Effect on Motility/Invasion | Associated Molecular Changes |

| MDA-MB-231 (Human Breast Cancer) | Pinolenic Acid | Inhibition of cell invasiveness and motility. nih.gov | ↓ Arachidonic Acid in phospholipids, ↓ Prostaglandin E2 (PGE2) synthesis, ↓ Cyclooxygenase-2 (COX-2) expression. nih.gov |

Potential Modulation of Apoptosis Pathways (e.g., Caspase-3 Inhibition)

The modulation of apoptosis, or programmed cell death, is a critical area of investigation for potential therapeutic compounds. Evidence suggests that polyunsaturated fatty acids related to this compound can influence apoptotic pathways. For instance, alpha-linolenic acid (ALA), another 18-carbon trienoic acid, has been shown to activate the intrinsic pathway of apoptosis. mdpi.com This process involves mitochondrial depolarization, the release of cytochrome c, and the subsequent activation of initiator caspase-9 and executioner caspase-3. mdpi.com

Caspase-3 is a key executioner enzyme in the apoptotic cascade, responsible for cleaving numerous cellular substrates, which leads to the characteristic morphological changes of apoptosis. texilajournal.com While direct experimental evidence on this compound's effect on caspase-3 is limited, computational studies offer some insights. A molecular docking analysis investigated the interaction between various phytochemicals and caspase-3. texilajournal.com The results of this in silico study suggested that 9,12,15-octadecatrienoic acid, an isomer of the subject compound, has the potential to bind to and inhibit caspase-3. texilajournal.com The study predicted that this interaction is energetically favorable and involves multiple bond interactions within the active site of the enzyme. texilajournal.com It is important to note that these are predictive findings, and further experimental validation is required to confirm the direct inhibitory effect of this compound on caspase-3 activity.

Gene Expression and microRNA Regulation

Transcriptomic Profiling in Response to this compound Treatment

Transcriptomic analysis provides a broad overview of how a compound affects gene expression within a cell. Studies involving Pinolenic acid have indicated that it can significantly regulate the expression of numerous mRNAs. researchgate.net This suggests a wide-ranging impact on cellular functions through the modulation of gene transcription. While comprehensive transcriptomic profiles for human cells treated with this compound are still emerging, analyses of the related fatty acid, linolenic acid, in plant models have revealed modulation of thousands of genes. nih.gov

In Arabidopsis thaliana cell cultures, linolenic acid treatment resulted in the differential expression of 7,525 genes, with 3,034 of those showing a change of at least two-fold. nih.gov Among the affected genes were those involved in the jasmonic acid biosynthetic pathway, as well as several transcription factor families that respond to stress conditions. nih.gov More relevant to mammalian systems, bioinformatic studies on human samples have shown that Pinolenic acid regulates the expression of mRNAs involved in key cellular pathways. Canonical pathway analysis predicted that Pinolenic acid inhibits oxidative phosphorylation and mitochondrial dysfunction while activating the sirtuin (SIRTs) signaling pathway. researchgate.net

| Pathway | Predicted Effect of Pinolenic Acid | p-value |

| Oxidative Phosphorylation | Inhibition | 9.14E-09 |

| Mitochondrial Dysfunction | Inhibition | 4.18E-08 |

| Sirtuin Signaling Pathway | Activation | 8.89E-06 |

Regulation of microRNAs Involved in Metabolic, Mitochondrial, and Inflammatory Pathways

MicroRNAs (miRNAs) are small non-coding RNA molecules that play a crucial role in post-transcriptional gene regulation, often by targeting mRNAs for degradation or translational repression. mdpi.com Dietary supplementation with Pinolenic acid has been found to regulate key miRNAs that are involved in metabolic, mitochondrial, and inflammatory pathways. researchgate.net

This regulation by miRNAs represents another layer of control over cellular processes. For example, specific miRNAs are known to govern many aspects of macrophage biology by directly targeting metabolic regulators and inflammatory pathway components. frontiersin.org The modulation of multiple miRNAs by Pinolenic acid suggests a potential for post-transcriptional regulation of metabolic and immune responses. researchgate.net Research has identified that multiple miRNAs target genes such as pyruvate dehydrogenase kinase-4 (PDK4), single-immunoglobulin interleukin-1 receptor-related molecule (SIGIRR), mitochondrially encoded ATP synthase membrane subunit 6 (MT-ATP6), and acetyl-CoA acyltransferase 2 (ACAA2). researchgate.net These genes are implicated in crucial cellular functions including cell metabolism, inflammation, and mitochondrial dysfunction. researchgate.net The ability of this compound to alter the expression of these regulatory miRNAs highlights its potential to fine-tune complex biological networks.

Analytical Methodologies for 5,9,12 Octadecatrienoic Acid Research

Chromatographic Techniques

Chromatography is a fundamental tool in the analysis of fatty acids, enabling the separation of structurally similar molecules. Both gas chromatography and high-performance liquid chromatography are pivotal in the study of 5,9,12-octadecatrienoic acid.

Gas Chromatography (GC)

Gas chromatography is a cornerstone technique for the analysis of volatile compounds, making it highly suitable for fatty acids after their conversion to more volatile methyl esters (FAMEs). This method offers high resolution and is widely used for both qualitative and quantitative analysis of fatty acid profiles in various samples.

Capillary GC columns provide superior separation efficiency compared to packed columns, which is crucial for resolving complex mixtures of fatty acid isomers. The choice of the stationary phase is critical and significantly influences the separation. Highly polar stationary phases, such as those containing cyanopropyl functional groups, are particularly effective for separating positional and geometric isomers of unsaturated fatty acids.

For instance, the use of a highly polar 100% poly(biscyanopropyl siloxane) capillary column is essential for achieving the necessary selectivity to separate complex mixtures of fatty acids, including various octadecatrienoic acid isomers nih.gov. The separation is influenced by the dipole-induced dipole interactions between the fatty acid methyl esters and the stationary phase nih.gov. Even small variations in column selectivity, which can be affected by factors like age or conditioning, can be compensated for by adjusting the elution temperature nih.gov.

In the analysis of fatty acids from Pinus koraiensis seed oil, which is a known source of an isomer of this compound (pinolenic acid), capillary GC is the method of choice nih.govresearchgate.net. A detailed analysis of octadecenoic and octadecadienoic acid isomers has been successfully performed using a capillary column coated with isocyanopropyl trisilphenylene siloxane (TC-70) dss.go.th.

| Column Stationary Phase | Column Dimensions | Typical Temperature Program | Application | Reference |

|---|---|---|---|---|

| 100% Poly(biscyanopropyl siloxane) | Not Specified | Temperature adjustment is used to fine-tune selectivity. | Separation of complex fatty acid mixtures, including trans fatty acids. | nih.gov |

| Isocyanopropyl trisilphenylene siloxane (TC-70) | 60 m × 0.25 mm i.d. | Isothermal at 453 K (180 °C) | Separation of geometrical and positional octadecenoic and octadecadienoic acid isomers. | dss.go.th |

| DB-FFAP (nitroterephthalic acid modified polyethylene (B3416737) glycol) | 30 m × 0.32 mm i.d. | Initial 120 °C, ramped to a final temperature. Total run time of 20 min. | Quantitative analysis of oleic acid and related fatty acids. | nih.gov |

Flame Ionization Detector (FID): The FID is a robust and widely used detector in GC for the quantification of organic compounds. It exhibits a linear response over a wide range of concentrations and is sensitive to compounds that produce ions when burned in a hydrogen-air flame. In the analysis of fatty acid methyl esters, including those of this compound, GC-FID provides reliable quantitative data. For instance, the fatty acid profile of pine seeds has been identified using gas chromatography-flame ionization detection (GC-FID) lcms.cz.

Mass Spectrometry (MS): When coupled with GC, mass spectrometry provides not only quantitative data but also structural information, enabling the identification of unknown compounds and the confirmation of known ones. The mass spectrometer separates ions based on their mass-to-charge ratio, producing a unique fragmentation pattern for each compound. This fragmentation pattern serves as a chemical fingerprint.

In the analysis of octadecatrienoic acid methyl esters, GC-MS is instrumental in identifying the specific isomers present in a sample. The mass spectrum of 9,12,15-octadecatrienoic acid methyl ester, an isomer of the target compound, shows characteristic fragmentation patterns that aid in its identification researchgate.net. For example, the analysis of Pinus koraiensis seed oil by GC-MS allows for the identification of its fatty acid components, including pinolenic acid nih.govresearchgate.net.

| Compound | Key Mass-to-Charge Ratios (m/z) | Significance | Reference |

|---|---|---|---|

| 9,12-Octadecadienoic acid methyl ester | Molecular Ion (M+), and characteristic fragment ions. | The fragmentation pattern is used to confirm the structure of the fatty acid methyl ester. | unijos.edu.ng |

| 6,9,12-Octadecatrienoic acid, methyl ester | Molecular weight: 292.4562 | Provides the molecular weight of the compound for identification. | nih.govnist.gov |

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a powerful technique for the separation of non-volatile and thermally sensitive compounds, making it a suitable alternative and complementary method to GC for fatty acid analysis. HPLC can be used to analyze free fatty acids directly, without the need for derivatization.

Non-aqueous reversed-phase (NARP) HPLC is particularly useful for the analysis of lipids, such as triacylglycerols, which are often not soluble in the aqueous mobile phases used in conventional reversed-phase HPLC. In NARP-HPLC, organic solvents are used as the mobile phase.

When coupled with APCI-MS, NARP-HPLC becomes a powerful tool for the characterization of triacylglycerols containing various fatty acids, including octadecatrienoic acid isomers. APCI is a soft ionization technique that is well-suited for the analysis of less polar compounds. This combination allows for the separation of triacylglycerol species based on their acyl chain lengths and the number of double bonds, while the mass spectrometer provides information on their molecular weight and fatty acid composition upce.czresearchgate.net. A non-aqueous reversed-phase liquid chromatographic method coupled to electrospray ionization (ESI) tandem mass spectrometry has also been developed for the analysis of triacylglycerols nih.gov.

| Column | Mobile Phase | Detection | Application | Reference |

|---|---|---|---|---|

| C18 column (total length 45 cm) | Gradient of acetonitrile (B52724)/2-propanol/hexane | APCI-MS | Analysis of triacylglycerols from animal fats. | upce.cz |

| Not specified | Gradient of methanol (B129727) (containing 0.01% (v/v) formate (B1220265) adjusted to pH 5.3 with ammonia) and chloroform (B151607) | ESI-MS | Analysis of synthetic triacylglycerols. | nih.gov |

Preparative reversed-phase liquid chromatography is a valuable technique for the isolation and purification of specific fatty acids from complex mixtures. This method operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads. The goal of preparative HPLC is to obtain a sufficient quantity of a pure compound for further analysis or use warwick.ac.ukisca.in.

The purification of pinolenic acid, an isomer of this compound, from pine nut oil has been achieved using various purification strategies that can include a preparative chromatography step nih.gov. The choice of column, mobile phase, and gradient conditions are critical for achieving high purity and recovery of the target compound. Reversed-phase HPLC on octadecylsilyl columns can be used for both analytical and preparative separation of fatty acids and their methyl esters nih.gov. The scalability of reversed-phase HPLC methods makes them suitable for isolating impurities in preparative separations dss.go.th.

| Column Type | Mobile Phase | Key Parameters | Objective | Reference |

|---|---|---|---|---|

| Octadecylsilyl (C18) | Acetonitrile-water mixtures (for esters) or aqueous phosphoric acid (for free acids). | Varying solvent strength to resolve isomers. | Analytical and preparative separation of free fatty acids and their methyl esters. | nih.gov |

| Zorbax 300SB-C8 (semi-preparative) | Linear gradient of acetonitrile in 0.2% aqueous trifluoroacetic acid. | Slow gradient (e.g., 0.1% acetonitrile/min) for improved resolution. | Purification of peptides, principles applicable to other biomolecules. | nih.gov |

Spectrometric Characterization

Spectrometric methods are indispensable for the unambiguous identification and structural analysis of this compound. Mass spectrometry provides detailed information on molecular weight and fragmentation patterns, while nuclear magnetic resonance spectroscopy confirms the connectivity and stereochemistry of the molecule.

Mass Spectrometry (MS and MS/MS) for Molecular Specificity and Structural Elucidation

Mass spectrometry (MS) is a cornerstone technique for the analysis of fatty acids, providing essential data on molecular weight and structure. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of this compound from complex mixtures.

Tandem mass spectrometry (MS/MS) further enhances structural elucidation by allowing for the fragmentation of a selected precursor ion, providing more detailed structural information. acs.org To precisely locate the double bonds at the 5, 9, and 12 positions, derivatization techniques are employed prior to MS analysis. The formation of dimethyldisulfide (DMDS) adducts across the double bonds is a particularly powerful method. nsf.govresearchgate.net When the DMDS derivative is analyzed by GC-MS, cleavage occurs between the two sulfur-substituted carbon atoms at the original double bond locations. This results in diagnostic fragment ions that unequivocally identify the positions of the double bonds, which is critical for distinguishing this compound from its numerous isomers. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique used to confirm the detailed chemical structure of molecules. Both ¹H NMR and ¹³C NMR provide data on the chemical environment of each hydrogen and carbon atom, respectively, allowing for the verification of the carbon chain length, the number and position of double bonds, and their cis/trans geometry. nih.gov

For a polyunsaturated fatty acid like this compound, specific regions of the ¹H NMR spectrum are highly informative:

Olefinic Protons (-CH=CH-): Resonances for these protons typically appear in the downfield region, around 5.3-5.4 ppm. The coupling patterns between these protons can help determine the cis or trans configuration of the double bonds. researchgate.net

Bis-allylic Protons (=CH-CH₂-CH=): The protons on the methylene (B1212753) group located between two double bonds (at C8 and C11 for the 5,9,12 isomer) are particularly deshielded and typically resonate around 2.8 ppm.

Allylic Protons (-CH₂-CH=): Protons on methylene groups adjacent to a single double bond (at C4, C7, and C14) resonate around 2.0-2.1 ppm.

Terminal Methyl Group (-CH₃): The protons of the terminal methyl group (C18) typically appear as a triplet around 0.9 ppm. nih.gov

¹³C NMR spectroscopy provides complementary information, with distinct chemical shifts for the carboxyl carbon (~180 ppm), olefinic carbons (~127-132 ppm), and the various aliphatic carbons along the chain. researchgate.net Together, these NMR data provide definitive confirmation of the molecular structure of this compound.

Sample Preparation and Derivatization Techniques

Effective sample preparation is a critical prerequisite for the successful analysis of this compound. This involves isolating the lipid fraction from the sample matrix, liberating the fatty acid from its esterified forms, and chemically modifying it to improve its analytical properties, particularly for gas chromatography.

Lipid Extraction Methods from Diverse Biological Matrices

Before this compound can be analyzed, it must first be extracted from the biological matrix (e.g., tissues, seeds, plasma). The goal is to efficiently separate lipids from other components like proteins, carbohydrates, and nucleic acids.

The most widely used and validated methods are based on solvent extraction with chloroform and methanol. nih.gov

Folch Method: This method involves homogenizing the sample in a chloroform/methanol mixture (typically 2:1, v/v). After extraction, a salt solution is added, which induces phase separation, resulting in a lower chloroform phase containing the lipids and an upper aqueous phase with non-lipid components. uu.nlresearchgate.net This method is particularly well-suited for solid tissues. nih.gov

Bligh & Dyer Method: A modification of the Folch method, this procedure uses different chloroform/methanol/water ratios and is often preferred for liquid samples or tissues with high water content. nih.govuu.nl It initially creates a single-phase system with the sample, which is then broken into two phases by the addition of more chloroform and water. uu.nl

Alternative methods using solvents like butanol/methanol or dichloromethane/methanol have also been developed, sometimes for high-throughput applications or to avoid chlorinated solvents. nih.govnih.gov The choice of method depends on the sample type, its water content, and the specific lipid classes being targeted. nih.gov

| Method | Typical Solvent System | Primary Application | Key Feature |

|---|---|---|---|

| Folch Method | Chloroform/Methanol (2:1, v/v) | Solid tissues, samples with lower water content | Robust and widely validated for comprehensive lipid extraction. |

| Bligh & Dyer Method | Chloroform/Methanol/Water (varied ratios) | Liquid samples, tissues with high water content | Ensures initial monophasic extraction for efficient lipid solvation. |

| Butanol-based Method | Butanol/Methanol (e.g., 1:1, v/v) | Targeted lipidomics, high-throughput screening | Allows for direct injection in some LC-MS systems without solvent evaporation. |

Hydrolysis Procedures (Acidic and Alkaline)

In most biological systems, this compound exists in an esterified form as part of complex lipids like triglycerides or phospholipids (B1166683). To analyze the total fatty acid content, it must first be cleaved from its glycerol (B35011) backbone or other molecular attachments through hydrolysis.

Alkaline Hydrolysis (Saponification): This is a common and relatively mild method that involves heating the lipid extract with an alcoholic solution of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). This process cleaves the ester bonds, yielding free fatty acid salts (soaps) and glycerol. The free fatty acids can then be liberated by acidifying the mixture.

Acidic Hydrolysis: This method uses strong acids, such as hydrochloric acid (HCl) in methanol, to catalyze the cleavage of ester bonds. Acid-catalyzed procedures are often performed concurrently with methyl esterification, serving as a one-step hydrolysis and derivatization process, which is particularly efficient for preparing samples for GC analysis. researchgate.net

The choice between acidic and alkaline hydrolysis depends on the nature of the sample and the subsequent analytical steps. Alkaline hydrolysis is generally preferred as it is less likely to cause degradation or isomerization of polyunsaturated fatty acids compared to harsh acidic conditions.

Derivatization for GC Analysis (e.g., Methyl Esterification, Pentafluorobenzylbromide, Dimethyldisulfide)

Free fatty acids like this compound are polar and have low volatility, making them unsuitable for direct analysis by gas chromatography (GC). Derivatization is a chemical modification process that converts the carboxyl group into a less polar and more volatile functional group, improving chromatographic behavior and detection sensitivity.

Methyl Esterification: This is the most common derivatization technique for fatty acid analysis. The carboxyl group is converted into a methyl ester, creating a fatty acid methyl ester (FAME). This can be achieved using reagents like boron trifluoride (BF₃) in methanol, or by acid-catalyzed (e.g., HCl in methanol) or base-catalyzed (e.g., sodium methoxide) transesterification of complex lipids. researchgate.net The resulting FAMEs are volatile and well-suited for separation and quantification by GC. scispace.com

Pentafluorobenzyl Bromide (PFBBr): This reagent is used to create pentafluorobenzyl (PFB) esters. PFBBr derivatization is particularly valuable when high sensitivity is required, as the resulting PFB esters are highly responsive to electron capture detection (ECD) in GC. sigmaaldrich.comsigmaaldrich.com This method is often used for trace-level analysis of fatty acids. nih.gov The reaction involves the alkylation of the carboxylate anion with PFBBr. rsc.orgresearchgate.net

Dimethyl Disulfide (DMDS): Unlike the other methods that target the carboxyl group, DMDS derivatization targets the double bonds within the fatty acid chain. In the presence of an iodine catalyst, DMDS adds across each double bond. nsf.govresearchgate.net As previously mentioned in section 5.2.1, the resulting adducts produce characteristic fragmentation patterns in mass spectrometry, allowing for the precise determination of the double bond locations. acs.orgnih.gov This makes DMDS an invaluable tool for the structural confirmation of specific polyunsaturated fatty acid isomers.

| Derivatization Agent | Target Functional Group | Primary Purpose | Analytical Technique |

|---|---|---|---|

| BF₃-Methanol / HCl-Methanol | Carboxyl (-COOH) | Increase volatility and thermal stability (forms FAMEs). | GC-FID, GC-MS |

| Pentafluorobenzyl Bromide (PFBBr) | Carboxyl (-COOH) | Greatly increase detection sensitivity (forms PFB esters). | GC-ECD, GC-NCI-MS |

| Dimethyl Disulfide (DMDS) | Carbon-Carbon Double Bonds (C=C) | Determine the exact location of double bonds. | GC-MS |

Purification Techniques (e.g., Thin-Layer Chromatography, Solid-Phase Extraction)

Initial purification is a critical step to isolate this compound from other lipids and interfering substances, thereby enhancing the accuracy of subsequent analyses. The choice of technique depends on the sample matrix, the concentration of the analyte, and the desired purity.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a widely used, simple, and cost-effective technique for separating mixtures of compounds based on polarity. khanacademy.orglibretexts.org In the context of fatty acid purification, TLC operates on the principle of differential partitioning of components between a stationary phase and a mobile phase. silicycle.com

Stationary Phase : A TLC plate, typically made of glass, aluminum, or plastic, is coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel for normal-phase chromatography. orgchemboulder.comchemistryhall.com

Mobile Phase : A solvent or a mixture of solvents (the eluent) travels up the plate via capillary action. orgchemboulder.comchemistryhall.com

Separation : Nonpolar compounds have a stronger affinity for the less polar mobile phase and travel further up the plate, while more polar compounds interact more strongly with the polar stationary phase and move shorter distances. khanacademy.org For separating fatty acids like this compound from a complex lipid extract, a common mobile phase system might consist of a mixture of hexane, diethyl ether, and acetic acid. The separated fatty acid band can be visualized (e.g., under UV light after spraying with a fluorescent dye), scraped from the plate, and eluted with a suitable solvent for further analysis.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction is a more advanced and often automated technique for sample cleanup and concentration, offering higher recovery and reproducibility than traditional liquid-liquid extraction. sigmaaldrich.com SPE utilizes a solid adsorbent (the sorbent) packed into a cartridge or a 96-well plate to selectively retain either the analyte of interest or the interfering matrix components. thermofisher.comfishersci.ca

The process generally involves four key steps:

Conditioning : The sorbent is washed with a solvent to activate it and ensure reproducible retention.

Sample Loading : The sample, often dissolved in a suitable solvent, is passed through the sorbent bed.

Washing : Impurities that are weakly bound to the sorbent are removed by washing with a specific solvent that does not elute the target analyte.

Elution : A different solvent is used to disrupt the interaction between the analyte and the sorbent, allowing for the collection of the purified this compound. thermofisher.com

Different SPE sorbents can be used depending on the separation mechanism. For fatty acids, reversed-phase SPE (with a nonpolar stationary phase) or ion-exchange SPE (exploiting the acidic carboxyl group of the fatty acid) are common choices. sigmaaldrich.cominterchim.fr

| Technique | Principle | Stationary Phase (Typical) | Mobile Phase/Eluent | Application for this compound |

| Thin-Layer Chromatography (TLC) | Differential partitioning based on polarity. khanacademy.org | Silica Gel (polar) | Nonpolar solvent mixture (e.g., Hexane/Diethyl Ether/Acetic Acid) | Separation from more polar lipids (e.g., phospholipids) and less polar lipids (e.g., sterol esters). |

| Solid-Phase Extraction (SPE) | Selective adsorption and elution. fishersci.ca | C18-bonded silica (nonpolar, reversed-phase) or Anion Exchanger | Polar solvents for loading/washing; less polar or pH-modified solvents for elution. | Cleanup of biological fluid extracts (e.g., plasma) or plant oil hydrolysates to isolate the fatty acid fraction. |

Quantitative Analysis and Internal Standards

Accurate quantification is essential for understanding the biological roles of this compound. Mass spectrometry (MS), often coupled with a chromatographic separation technique like gas chromatography (GC) or liquid chromatography (LC), is the preferred method. However, MS-based quantification is susceptible to variations in ionization efficiency, often caused by matrix effects. bevital.no To correct for these variations and ensure accuracy, internal standards are ubiquitously employed. bevital.no An ideal internal standard behaves chemically and physically like the analyte but is distinguishable by the mass spectrometer, typically due to a difference in mass. nih.gov

Stable Isotope Dilution Methods

Stable Isotope Dilution (SID) is the gold standard for quantitative analysis in mass spectrometry. nih.govescholarship.org This method involves adding a known quantity of a stable isotope-labeled version of the analyte to the sample prior to extraction and analysis. nih.gov For this compound, this would involve a synthesized analog containing isotopes such as deuterium (B1214612) (²H) or carbon-13 (¹³C).

Because the stable isotope-labeled internal standard has nearly identical chemical and physical properties to the endogenous (unlabeled) this compound, it experiences the same losses during sample preparation and the same ionization suppression or enhancement effects during MS analysis. bevital.no The mass spectrometer can differentiate between the endogenous analyte and the labeled standard based on their mass-to-charge (m/z) ratio. By measuring the ratio of the signal intensity of the endogenous analyte to that of the known amount of the internal standard, a highly accurate and precise quantification can be achieved. nih.gov

| Parameter | Endogenous this compound | Isotope-Labeled Internal Standard |

| Example Structure | C₁₈H₃₀O₂ | C₁₈H₂₆D₄ O₂ (Tetradeuterated analog) |

| Behavior during Prep | Identical to Internal Standard | Identical to Endogenous Analyte |

| Behavior in MS | Identical Ionization Efficiency | Identical Ionization Efficiency |

| Distinguishing Feature | Natural Isotopic Mass | Higher Mass due to Deuterium |

| Quantification Basis | Ratio of natural analyte signal to labeled standard signal. nih.gov |

Standard Curve Generation and Calibration